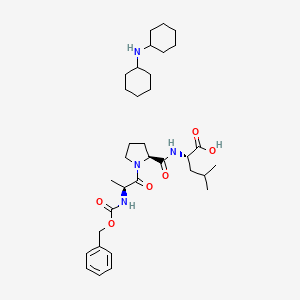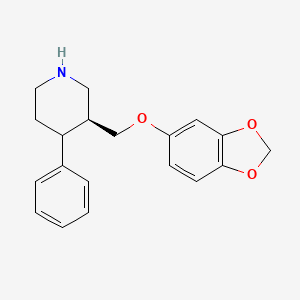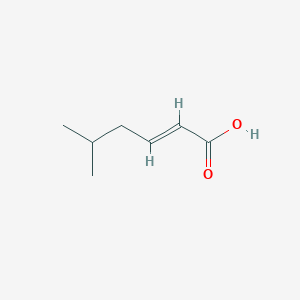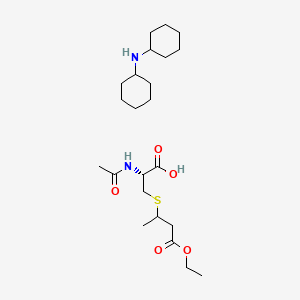
α-硫辛酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Lipomycin is a hybrid peptide-polyketide natural product produced by the gram-positive bacterium Streptomyces aureofaciens Tü117 . It is an acyclic polyene antibiotic known for its activity against gram-positive organisms . The compound is characterized by its unique structure, which includes a tetramic acid moiety, contributing to its diverse biological activities .
科学研究应用
Alpha-Lipomycin has a wide range of scientific research applications. In chemistry, it is studied for its unique biosynthetic pathway and potential as a lead compound for the development of new antibiotics . In biology, it is used to investigate the regulatory networks involved in secondary metabolite production . In medicine, alpha-Lipomycin’s antibacterial properties make it a candidate for the development of new therapeutic agents . Additionally, its role in industry includes applications in agriculture as a biocontrol agent against plant pathogens .
作用机制
Target of Action:
Alpha-lipomycin (ALA) primarily targets oxidative processes within cells. Its pivotal action lies in its potent antioxidant activity. ALA scavenges and inactivates free radicals, protecting cells from oxidative damage. Additionally, it can chelate toxic metals, both directly and indirectly, by enhancing intracellular glutathione (GSH) levels. This interaction with GSH allows ALA to recycle endogenous GSH, further bolstering its antioxidant effects .
Biochemical Pathways:
ALA impacts various pathways related to oxidative stress, aging, and disease. Notably, it:
- Regulates Insulin Receptor Substrate 1 : In skeletal muscle, ALA enhances insulin sensitivity by activating AMP-activated protein kinase (AMPK) and recruiting glucose transporter type 4 (GLUT4) to the cell membrane .
Action Environment:
Environmental factors, such as diet, lifestyle, and exposure to toxins, influence ALA’s efficacy and stability. Ensuring an optimal environment enhances its beneficial effects.
生化分析
Biochemical Properties
Alpha-Lipomycin is produced by a series of enzyme complexes named type I polyketide synthases (PKSs) that are composed of multifunctional polypeptides containing discrete enzymatic domains organized into modules . The LipPks1 enzyme uses isobutyryl-CoA to catalyze the polyketide chain initiation reaction and methyl-malonyl-CoA for a single elongation reaction .
Cellular Effects
The cellular effects of Alpha-Lipomycin are primarily observed in Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of Alpha-Lipomycin involves its interaction with various biomolecules within the cell. It binds to specific enzymes and proteins, influencing their function and potentially altering gene expression .
Temporal Effects in Laboratory Settings
The effects of Alpha-Lipomycin in laboratory settings have been observed over time. Detailed information on its stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
Alpha-Lipomycin is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Alpha-Lipomycin is not well characterized. It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
准备方法
Alpha-Lipomycin is biosynthesized by Streptomyces aureofaciens Tü117 through a complex pathway involving polyketide synthases and nonribosomal peptide synthetases . The biosynthetic gene cluster responsible for its production has been identified and characterized, revealing 28 complete open reading frames, 22 of which belong to the biosynthetic gene cluster . The central polyketide synthase locus encodes an eight-module system comprised of four multifunctional proteins . Industrial production methods involve fermentation processes using optimized culture conditions to maximize yield .
化学反应分析
Alpha-Lipomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s tetramic acid moiety is particularly reactive, allowing it to participate in a range of biochemical processes . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include derivatives with modified biological activities .
相似化合物的比较
Alpha-Lipomycin is unique among similar compounds due to its hybrid peptide-polyketide structure and the presence of a tetramic acid moiety . Similar compounds include aurantosid B, militarinon B, erythroskyrin, fuligurubin, and oleficin . These compounds share structural similarities but differ in their biosynthetic pathways and biological activities .
属性
IUPAC Name |
3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNHPFSOESDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the biosynthetic gene cluster discovery for α-lipomycin?
A1: The identification and characterization of the biosynthetic gene cluster for α-lipomycin, produced by Streptomyces aureofaciens Tü117, represents a significant step forward in understanding how this antibiotic is produced. The cluster contains 22 genes involved in various aspects of α-lipomycin biosynthesis, including a polyketide synthase system responsible for assembling its carbon backbone. [] This discovery paves the way for potential genetic manipulation of the pathway to produce novel derivatives or increase production yields.
Q2: How is the structure of α-lipomycin different from altamycin A, another polyene antibiotic?
A2: While both α-lipomycin and altamycin A belong to the polyene antibiotic family and contain a sugar moiety (D-digitoxose), their structures differ in a key aspect. [, ] Altamycin A possesses a tetraene system of conjugated double bonds, meaning it has four consecutive double bonds in its structure. In contrast, the exact structure of the conjugated system in α-lipomycin is not detailed in the provided abstracts. This difference in the polyene system could have implications for their respective biological activities and mechanisms of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













